7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
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Description
7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .
Biochemical Pathways
Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
The compound’s predicted properties include a melting point of 226 °c, a boiling point of 4522±450 °C, and a density of 1289±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Imidazole-containing compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
7-Hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂N₂O₄ |
Molecular Weight | 284.28 g/mol |
Density | 1.334 g/cm³ |
Boiling Point | 432.2ºC |
Flash Point | 163.1ºC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies using MCF-7 breast cancer cells demonstrated an IC₅₀ value of approximately 25.72 ± 3.95 μM, indicating significant anticancer activity .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth in xenograft models, showcasing its efficacy in a biological system .
- Case Study : A study published in Molecules reported that derivatives of benzimidazole and coumarin exhibited synergistic effects against various cancer types, suggesting that structural modifications could enhance their therapeutic efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) values against various bacterial strains were determined:
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Comparison with Other Antimicrobials : The compound's effectiveness was compared with standard antibiotics such as ciprofloxacin, demonstrating comparable potency against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated with promising results:
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, crucial mediators in inflammation:
- Inflammation Models : Experimental models indicated that treatment with the compound reduced inflammatory markers and improved outcomes in conditions such as arthritis and colitis.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-10-16(17(22)12-8-7-11(21)9-15(12)23-10)18-19-13-5-3-4-6-14(13)20(18)2/h3-9,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVQLNGYVWWBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.